BenchChemオンラインストアへようこそ!

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

Procure CAS 921528-06-5 for rigorous SAR studies. The para-CF3 benzamide is a critical selectivity determinant, documented in analogous COX-1 inhibitors (IC50 = 0.80 µM). Its distinct lipophilicity (XLogP3-AA = 3.3) vs. des-fluoro (Δ = +0.9) predicts differential membrane partitioning. Ideal for head-to-head COX-2/VEGFR-2 multiplexed assays when ordered as a matched-pair set with its 3-CF3 isomer and des-fluoro analog.

Molecular Formula C20H16F3N3O2
Molecular Weight 387.362
CAS No. 921528-06-5
Cat. No. B2533517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
CAS921528-06-5
Molecular FormulaC20H16F3N3O2
Molecular Weight387.362
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-15(7-9-16)19(28)24-12-13-26-18(27)11-10-17(25-26)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,28)
InChIKeyHJUSYRJEYRZFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 921528-06-5): Procurement-Relevant Identity and Physicochemical Baseline


N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 921528-06-5) is a synthetic pyridazinone-benzamide hybrid with the molecular formula C20H16F3N3O2 and a molecular weight of 387.4 g/mol [1]. The compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an ethylene spacer to a 4-(trifluoromethyl)benzamide terminus. Computed physicochemical properties include XLogP3-AA of 3.3, topological polar surface area of 61.8 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, having yielded clinical candidates targeting cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2) [2][3]. Importantly, published biological activity data specific to CAS 921528-06-5 are absent from the peer-reviewed literature as of the search date; all quantitative differentiation claims below are therefore derived from structurally analogous compounds within the same chemotype or from computed molecular properties.

Why Generic Substitution Fails for N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide: Regioisomeric Specificity and Physicochemical Non-Interchangeability


Although several analogs sharing the 6-oxo-3-phenylpyridazin-1(6H)-yl core are commercially available, they are not functionally interchangeable with CAS 921528-06-5. The para-trifluoromethyl (–CF3) substitution on the benzamide ring is not a passive structural decoration; in closely related benzamide-based kinase and COX inhibitors, the 4-CF3 regioisomer has repeatedly demonstrated distinct target engagement profiles compared to the 3-CF3 (meta) or unsubstituted analogs [1][2]. Computed property differences are substantial: the 4-CF3 benzamide exhibits an XLogP3-AA of 3.3, versus 2.4 for the des-fluoro benzamide analog (CAS 921571-07-5), representing a 37.5% increase in predicted lipophilicity [3]. Furthermore, the 4-CF3 group contributes three additional hydrogen bond acceptors relative to the unsubstituted benzamide, altering the compound's capacity for polar interactions within target binding pockets [3]. In the 4-(trifluoromethyl)benzamide chemotype, the para-substitution pattern has been independently validated as a critical determinant of COX-1 selectivity (TFAP, COX-1 IC50 = 0.80 µM, COX-2 IC50 = 210 µM), demonstrating that the regioisomeric placement of the –CF3 group can dictate biological target preference [4]. Substituting CAS 921528-06-5 with its 3-CF3 positional isomer (CAS 921825-22-1) or the non-fluorinated benzamide (CAS 921571-07-5) would therefore introduce unquantified changes in target binding, cellular permeability, and metabolic stability, invalidating any comparative biological interpretation.

Quantitative Differentiation Evidence for N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide: Comparator-Anchored Property and Scaffold Validation Data


Computed Lipophilicity (XLogP3-AA) Advantage of the 4-CF3 Benzamide Over the Non-Fluorinated Benzamide Analog

The target compound (CAS 921528-06-5) exhibits a computed XLogP3-AA of 3.3, compared to 2.4 for the des-fluoro benzamide analog N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921571-07-5), a difference of +0.9 log units [1]. This represents a 37.5% increase in predicted lipophilicity. Both values were computed using XLogP3 3.0 (PubChem release 2025.09.15) and are directly comparable because the core scaffold and linker are identical; the sole structural variable is the presence versus absence of the para-CF3 substituent on the benzamide ring [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count: 4-CF3 Benzamide Doubles Polar Interaction Capacity Relative to Unsubstituted Benzamide

The target compound contains six hydrogen bond acceptors, whereas the des-fluoro benzamide analog (CAS 921571-07-5) contains only three, yielding a 100% increase (+3 acceptors) attributable exclusively to the three fluorine atoms of the para-CF3 group [1]. These additional acceptors are capable of forming orthogonal C–F···H–C and C–F···C=O multipolar interactions that have been documented to enhance binding affinity in fluorinated drug–target complexes [2].

Hydrogen bonding Target engagement Binding affinity

Regioisomeric CF3 Positioning: Para vs. Meta Substitution Determines Molecular Geometry and Predicted Target Pocket Complementarity

The target compound (4-CF3, para-substituted) and its positional isomer N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 921825-22-1, 3-CF3, meta-substituted) share identical molecular formula (C20H16F3N3O2), molecular weight (387.4 g/mol), and computed XLogP3-AA (3.3), rendering them indistinguishable by bulk property filters [1]. However, the para substitution produces a linear molecular geometry with a larger effective dipole moment, while the meta substitution yields a bent geometry [1]. In the independent 4-(trifluoromethyl)benzamide chemotype, the para-CF3 compound TFAP (N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide) demonstrated potent COX-1 inhibition (IC50 = 0.80 ± 0.05 µM) with 262-fold selectivity over COX-2 (IC50 = 210 ± 10 µM), establishing that the para-CF3 benzamide substructure can confer pronounced target selectivity [2]. No equivalent selectivity data exist for the meta-CF3 benzamide isomer in this chemotype.

Regioisomerism Structure-activity relationship Kinase inhibitor design

Pyridazinone Scaffold Validation: Quantitative COX-2 and VEGFR-2 Inhibitory Activity Demonstrates the Core's Pharmacological Relevance

The 6-oxo-3-phenylpyridazin-1(6H)-yl core present in the target compound has been independently validated in two therapeutic programs. In COX-2 inhibition, pyridazinone derivatives 9a, 9b, 12, 16b, and 17 achieved IC50 values of 15.50–17.70 nM, outperforming celecoxib (IC50 = 17.79 nM) [1]. These compounds also demonstrated a non-ulcerogenic gastric safety profile superior to celecoxib in in vivo models [1]. In VEGFR-2 inhibition, phenylpyridazinone-based inhibitors showed in vitro VEGFR-2 kinase IC50 values ranging from 49.1 to 418.0 nM relative to sorafenib (IC50 = 81.8 nM); lead compounds 12c and 13a achieved HUVEC antiproliferative IC50 values of 11.5 and 12.3 nM, respectively, representing approximately 2-fold greater potency than sorafenib (IC50 = 23.2 nM) [2]. These data establish the 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold as a validated starting point for lead optimization. The target compound integrates this scaffold with a 4-CF3 benzamide tail—a substructure independently validated in COX-1-selective inhibitor design [3]—creating a hybrid chemotype with potential for dual-target or polypharmacological activity profiles.

COX-2 inhibition VEGFR-2 inhibition Privileged scaffold Anti-inflammatory Antiangiogenic

Research and Industrial Application Scenarios for N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide Based on Evidence-Anchored Differentiation


Comparative COX-2 / Anti-Inflammatory Screening with Positional Isomer Controls

Procure CAS 921528-06-5 alongside its 3-CF3 positional isomer (CAS 921825-22-1) and the des-fluoro benzamide analog (CAS 921571-07-5) as a matched-pair set for head-to-head COX-2 enzyme inhibition assays. The pyridazinone scaffold has demonstrated COX-2 IC50 values of 15.50–17.70 nM against a celecoxib baseline of 17.79 nM [1]. This matched-pair design isolates the contribution of the para-CF3 group to potency and selectivity, enabling rigorous structure-activity relationship (SAR) elucidation. The computed lipophilicity difference (ΔXLogP3-AA = +0.9 vs. des-fluoro analog) predicts differential membrane partitioning that can be correlated with cellular vs. biochemical potency [2].

VEGFR-2 Kinase Inhibitor Library Expansion and Selectivity Profiling

Incorporate CAS 921528-06-5 into a focused library of phenylpyridazinone-based VEGFR-2 inhibitors. The phenylpyridazinone core has yielded compounds with HUVEC antiproliferative IC50 values of 11.5–12.3 nM, approximately 2-fold more potent than sorafenib (IC50 = 23.2 nM) [3]. The 4-CF3 benzamide tail introduces an additional pharmacophoric element not present in the published leads 12c and 13a, offering the opportunity to explore vector changes that may improve selectivity against off-target kinases. Include sorafenib as a reference standard in all VEGFR-2 kinase and HUVEC proliferation assays.

Physicochemical Property Benchmarking for Lead Optimization Triage

Use CAS 921528-06-5 as a reference point in a property-based triage cascade. With XLogP3-AA = 3.3, TPSA = 61.8 Ų, and six H-bond acceptors [2], this compound occupies a favorable drug-like property space. Compare against the des-fluoro analog (XLogP3-AA = 2.4) to experimentally validate the predicted permeability advantage. The 4-CF3 benzamide substructure has been associated with metabolic stability in the TFAP chemotype [4]; parallel microsomal stability assays comparing CAS 921528-06-5 with its 3-CF3 isomer can test whether this advantage is regioisomer-dependent.

Dual-Target (COX/VEGFR) Polypharmacology Screening

Screen CAS 921528-06-5 simultaneously against COX-1, COX-2, and VEGFR-2 in a multiplexed assay format. The pyridazinone core has demonstrated activity against both COX-2 (IC50 ~16 nM) [1] and VEGFR-2 (kinase IC50 as low as 49.1 nM) [3], while the 4-CF3 benzamide substructure independently confers COX-1 selectivity (TFAP: COX-1 IC50 = 0.80 µM, 262-fold over COX-2) [4]. This hybrid chemotype may exhibit a unique polypharmacological signature that is unattainable with either core or tail fragment alone, potentially identifying a starting point for multi-target anti-inflammatory-antiangiogenic agent development.

Quote Request

Request a Quote for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.